Dimethyl (2,2-dimethoxyethyl)phosphonate
CAS No.: 61184-57-4
Cat. No.: VC18128963
Molecular Formula: C6H15O5P
Molecular Weight: 198.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61184-57-4 |
|---|---|
| Molecular Formula | C6H15O5P |
| Molecular Weight | 198.15 g/mol |
| IUPAC Name | 2-dimethoxyphosphoryl-1,1-dimethoxyethane |
| Standard InChI | InChI=1S/C6H15O5P/c1-8-6(9-2)5-12(7,10-3)11-4/h6H,5H2,1-4H3 |
| Standard InChI Key | ZBPYWQLAIDVQDF-UHFFFAOYSA-N |
| Canonical SMILES | COC(CP(=O)(OC)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Dimethyl (2,2-dimethoxyethyl)phosphonate belongs to the organophosphorus family, with an IUPAC name of 2-dimethoxyphosphoryl-1,1-dimethoxyethane. Its structure combines a phosphoryl group () with two methoxy () substituents and a dimethoxyethyl chain, as illustrated by its canonical SMILES: . The presence of multiple ether linkages enhances solubility in polar organic solvents, while the phosphonate group contributes to thermal stability and chelating capacity.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 61184-57-4 |
| Molecular Formula | |
| Molecular Weight | 198.15 g/mol |
| IUPAC Name | 2-dimethoxyphosphoryl-1,1-dimethoxyethane |
| InChI Key | ZBPYWQLAIDVQDF-UHFFFAOYSA-N |
| PubChem CID | 22571404 |
Synthesis and Manufacturing
General Phosphonate Synthesis Strategies
Phosphonate esters like dimethyl (2,2-dimethoxyethyl)phosphonate are typically synthesized via:
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Michaelis-Arbuzov Reaction: Alkylation of trialkyl phosphites with alkyl halides, yielding phosphonates after hydrolysis .
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Transesterification: Exchange of alkoxy groups between phosphonate esters, often catalyzed by acids or bases .
For example, copper nanoparticle-catalyzed reactions between alkenes/alkynes and diethylphosphite have been used to produce β-ketophosphonates and vinylphosphonates, demonstrating the adaptability of phosphonate synthesis to transition metal catalysis .
Recent Research and Future Directions
Catalytic Innovations
Recent advances in Cu/ZnO nanoparticle catalysts enable efficient β-ketophosphonate synthesis from alkenes and diethylphosphite . Adapting these methods to dimethyl (2,2-dimethoxyethyl)phosphonate could streamline its production and functionalization.
Computational Modeling
Density functional theory (DFT) studies could elucidate the compound’s adsorption energetics on sensor materials, guiding the design of phosphonate-based detection systems .
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